molecular formula C9H13BrClN3 B3088555 1-(6-Bromo-2-pyridinyl)piperazine hydrochloride CAS No. 1185346-07-9

1-(6-Bromo-2-pyridinyl)piperazine hydrochloride

Cat. No.: B3088555
CAS No.: 1185346-07-9
M. Wt: 278.58
InChI Key: ZJWVZGKRXDTREX-UHFFFAOYSA-N
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Description

1-(6-Bromo-2-pyridinyl)piperazine hydrochloride is a chemical compound with the molecular formula C9H12BrN3·HCl It is a derivative of piperazine, where one of the nitrogen atoms is bonded to a 6-bromo-2-pyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Bromo-2-pyridinyl)piperazine hydrochloride typically involves the reaction of 6-bromo-2-chloropyridine with piperazine. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The product is then purified by recrystallization or chromatography to obtain the hydrochloride salt.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated purification systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(6-Bromo-2-pyridinyl)piperazine hydrochloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the pyridine ring can be achieved using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

    Reduction: Lithium aluminum hydride in tetrahydrofuran.

Major Products Formed:

    Nucleophilic Substitution: Formation of substituted piperazines.

    Oxidation: Formation of N-oxides.

    Reduction: Formation of reduced pyridine derivatives.

Scientific Research Applications

1-(6-Bromo-2-pyridinyl)piperazine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(6-Bromo-2-pyridinyl)piperazine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The bromine atom and the pyridine ring play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

  • 1-(6-Chloro-2-pyridinyl)piperazine hydrochloride
  • 1-(6-Fluoro-2-pyridinyl)piperazine hydrochloride
  • 1-(6-Methyl-2-pyridinyl)piperazine hydrochloride

Comparison: 1-(6-Bromo-2-pyridinyl)piperazine hydrochloride is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and binding properties compared to its chloro, fluoro, and methyl analogs. This uniqueness makes it valuable in specific research applications where bromine’s properties are advantageous.

Properties

IUPAC Name

1-(6-bromopyridin-2-yl)piperazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN3.ClH/c10-8-2-1-3-9(12-8)13-6-4-11-5-7-13;/h1-3,11H,4-7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJWVZGKRXDTREX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC(=CC=C2)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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